molecular formula C15H25N3OS B12262231 N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12262231
M. Wt: 295.4 g/mol
InChI Key: GNCLSAWPYNFLOC-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a tert-butyl group

Properties

Molecular Formula

C15H25N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H25N3OS/c1-10-13(20-11(2)16-10)9-18-7-6-12(8-18)14(19)17-15(3,4)5/h12H,6-9H2,1-5H3,(H,17,19)

InChI Key

GNCLSAWPYNFLOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-2-carboxamide
  • N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-4-carboxamide
  • N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxylate

Uniqueness

N-tert-butyl-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

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